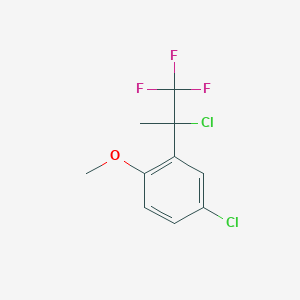
2-amino-7-bromocyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7-bromocyclohepta-2,4,6-trien-1-one is an organic compound with the molecular formula C7H6BrNO It is characterized by a seven-membered ring structure with alternating double bonds, a bromine atom at the 7th position, and an amino group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-bromocyclohepta-2,4,6-trien-1-one typically involves the bromination of cyclohepta-2,4,6-trien-1-one followed by the introduction of an amino group. One common method is:
Bromination: Cyclohepta-2,4,6-trien-1-one is treated with bromine in an inert solvent such as carbon tetrachloride or chloroform to introduce the bromine atom at the 7th position.
Amination: The brominated intermediate is then reacted with ammonia or an amine under suitable conditions to replace the bromine atom with an amino group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-bromocyclohepta-2,4,6-trien-1-one can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the amino group or the ring structure.
Addition Reactions: The double bonds in the ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, acids, and bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Addition Reactions: Reagents such as hydrogen halides or halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2-amino-7-bromocyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-7-bromocyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes or receptors. The amino group and the bromine atom can participate in binding interactions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as its role in inhibiting specific enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
2-amino-7-chlorocyclohepta-2,4,6-trien-1-one: Similar structure with a chlorine atom instead of bromine.
2-amino-7-fluorocyclohepta-2,4,6-trien-1-one: Similar structure with a fluorine atom instead of bromine.
2-amino-7-iodocyclohepta-2,4,6-trien-1-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
2-amino-7-bromocyclohepta-2,4,6-trien-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chlorine, fluorine, and iodine counterparts.
Properties
CAS No. |
36039-41-5 |
|---|---|
Molecular Formula |
C7H6BrNO |
Molecular Weight |
200.03 g/mol |
IUPAC Name |
2-amino-7-bromocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H6BrNO/c8-5-3-1-2-4-6(9)7(5)10/h1-4H,(H2,9,10) |
InChI Key |
PIDKCMXFTVKLLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=O)C(=C1)N)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


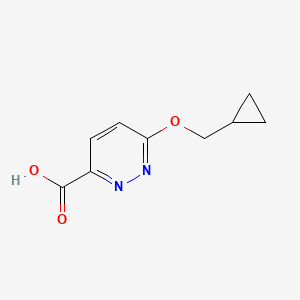
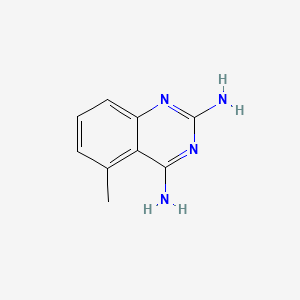
![5-tert-Butyl 1-ethyl 3-iodo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B8788307.png)


![2-Propen-1-one, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B8788318.png)
![N-[4-(4-chloro-2-nitrophenoxy)phenyl]acetamide](/img/structure/B8788320.png)
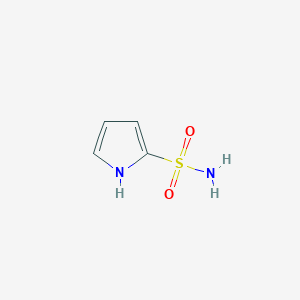
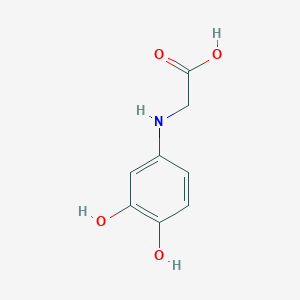
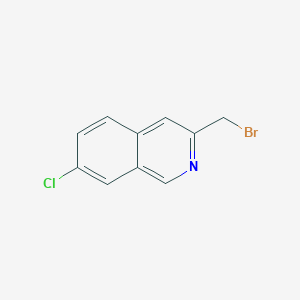
![3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-[2-(4-morpholinyl)ethoxy]-](/img/structure/B8788353.png)
